1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene
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Overview
Description
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is a derivative of cyclopentadiene, characterized by the presence of five isocyanide groups attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with isocyanide reagents under specific conditions. One common method includes the use of palladium-catalyzed reactions, where cyclopentadiene is treated with isocyanide reagents in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods. These methods are designed to optimize yield and minimize the number of steps involved in the synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadiene derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated cyclopentane derivatives .
Scientific Research Applications
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal protein interactions.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene involves its interaction with molecular targets through its isocyanide groups. These groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentacyanocyclopentadiene: This compound has five cyano groups instead of isocyanide groups and exhibits different reactivity and coordination properties.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: This derivative has bulky phenyl groups, which influence its steric and electronic properties.
1,2,3,4,5-Pentacarbomethoxycyclopentadiene: This compound contains ester groups, making it a strong organic acid and a precursor to useful organocatalysts.
Uniqueness
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is unique due to its isocyanide groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
824966-89-4 |
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Molecular Formula |
C10HN5 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1,2,3,4,5-pentaisocyanocyclopenta-1,3-diene |
InChI |
InChI=1S/C10HN5/c1-11-6-7(12-2)9(14-4)10(15-5)8(6)13-3/h6H |
InChI Key |
UZJYWBONYHUUCS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1C(=C(C(=C1[N+]#[C-])[N+]#[C-])[N+]#[C-])[N+]#[C-] |
Origin of Product |
United States |
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